N-[(4-chlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine
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Overview
Description
N-[(4-chlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules. This compound is characterized by the presence of a purine ring system substituted with a 4-chlorophenylmethyl group and a 2-methoxyethyl group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Substitution Reaction: The purine derivative undergoes a substitution reaction with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) to introduce the 4-chlorophenylmethyl group.
Alkylation: The intermediate product is then alkylated with 2-methoxyethyl bromide in the presence of a strong base like sodium hydride (NaH) to attach the 2-methoxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or alter gene expression.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
Allopurinol: A purine derivative used to treat gout by inhibiting xanthine oxidase.
Uniqueness
N-[(4-chlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike adenine, which is a natural nucleobase, this compound is synthetically modified to enhance its stability and reactivity. Compared to 6-mercaptopurine and allopurinol, it may offer different therapeutic potentials and mechanisms of action.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-9-(2-methoxyethyl)purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O/c1-22-7-6-21-10-20-13-14(18-9-19-15(13)21)17-8-11-2-4-12(16)5-3-11/h2-5,9-10H,6-8H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBFJQAYUFEYKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(N=CN=C21)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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